molecular formula C8H5NO2S B2364307 Thieno[3,2-c]pyridine-7-carboxylic acid CAS No. 1367975-87-8

Thieno[3,2-c]pyridine-7-carboxylic acid

Cat. No.: B2364307
CAS No.: 1367975-87-8
M. Wt: 179.19
InChI Key: NFBJYOHDNFMBHR-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyridines. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring.

Biochemical Analysis

Biochemical Properties

Thieno[3,2-c]pyridine-7-carboxylic acid interacts with various enzymes and proteins in biochemical reactions. It is a prodrug that is activated by hydrolysis of the ester group . The activation process occurs through an enzymatic mechanism that requires two enzymes: carboxylesterase and cytochrome P450 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting tumor growth and proliferation

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It is believed to inhibit tyrosine kinases associated with PDGFR or Raf , leading to antiangiogenic or anti-proliferative effects, such as anticancer activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with α,β-unsaturated carbonyl compounds under acidic conditions to form the thienopyridine core . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

Thieno[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-c]pyridine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases and its activation as a prodrug further distinguish it from other similar compounds .

Properties

IUPAC Name

thieno[3,2-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBJYOHDNFMBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(C=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367975-87-8
Record name Thieno[3,2-c]pyridine-7-carboxylic acid
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